N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that features a fused thieno-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with substituted pyrimidine-4-carboxylic acid derivatives.
Formation of Thieno Ring: The thiophene ring is constructed using 2-nitrothiophenes, which are reduced to form esters of target acids.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine:
Anticancer Activity: Exhibits cytotoxic activity against various cancer cell lines.
Antimicrobial Activity: Shows antimicrobial properties against pathogens like Pseudomonas aeruginosa.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound interacts with enzymes by binding to their active sites, thereby inhibiting their activity.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
1-Benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine: Another compound with a similar thieno-pyrimidine core, used in medicinal chemistry.
Uniqueness:
N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63893-52-7 |
---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N,N-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9N3S/c1-11(2)7-6-3-4-12-8(6)10-5-9-7/h3-5H,1-2H3 |
InChI Key |
IUQDPPOOJXVBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
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